molecular formula C17H17NO2 B5933379 N-(3'-propionylbiphenyl-4-yl)acetamide

N-(3'-propionylbiphenyl-4-yl)acetamide

Cat. No.: B5933379
M. Wt: 267.32 g/mol
InChI Key: BSAQDYBFRTXJPR-UHFFFAOYSA-N
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Description

N-(3'-Propionylbiphenyl-4-yl)acetamide is a synthetic acetamide derivative featuring a biphenyl backbone substituted with a propionyl group at the 3'-position and an acetamide moiety at the 4-position. This structure combines aromaticity with polar functional groups, rendering it a candidate for applications in medicinal chemistry and polymer science.

Properties

IUPAC Name

N-[4-(3-propanoylphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-17(20)15-6-4-5-14(11-15)13-7-9-16(10-8-13)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAQDYBFRTXJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-propionylbiphenyl-4-yl)acetamide typically involves the reaction of 3’-propionylbiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3’-propionylbiphenyl} + \text{acetic anhydride} \rightarrow \text{N-(3’-propionylbiphenyl-4-yl)acetamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(3’-propionylbiphenyl-4-yl)acetamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3’-propionylbiphenyl-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The biphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction may produce biphenyl alcohols.

Scientific Research Applications

N-(3’-propionylbiphenyl-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3’-propionylbiphenyl-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-(3'-propionylbiphenyl-4-yl)acetamide and related compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Applications/Properties Reference
This compound C₁₇H₁₇NO₂ Biphenyl, propionyl, acetamide 279.33 (calculated) Not explicitly reported; inferred from analogs N/A
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl 257.67 Monomer for polyimide synthesis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₁F₃N₂OS Benzothiazole, trifluoromethyl, phenylacetamide 336.33 Patent: Potential therapeutic agent
N-Acetyl Norfentanyl C₁₆H₂₂N₂O₂ Piperidinyl, phenylpropanamide, acetyl 274.36 Opioid analog; metabolic stability studies
N-[3-(1-Phenylethyl)phenyl]acetamide C₁₆H₁₇NO Phenylethyl, acetamide 239.32 Structural analog; no reported bioactivity

Key Differences in Physicochemical Properties

  • Lipophilicity: The biphenyl-propionyl-acetamide structure of the target compound likely exhibits higher lipophilicity compared to 3-chloro-N-phenyl-phthalimide (due to the absence of a polar phthalimide ring) but lower than N-acetyl Norfentanyl (aliphatic piperidinyl group enhances hydrophobicity) .
  • Metabolic Stability: Unlike N-acetyl Norfentanyl, which undergoes extensive hepatic metabolism, the biphenyl backbone of this compound may resist rapid degradation, similar to benzothiazole derivatives in patent applications .

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